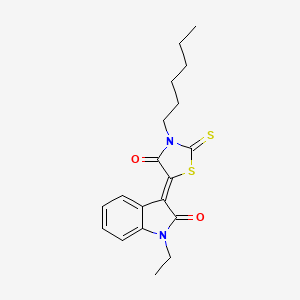

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one

Description

This compound belongs to the thioxothiazolidin-indolin-2-one family, characterized by a fused indolinone and thiazolidinone scaffold. The ethyl group at the 1-position of the indolinone and the hexyl chain at the 3-position of the thioxothiazolidin ring distinguish it structurally. These substituents influence its physicochemical properties, such as lipophilicity and solubility, which are critical for pharmacological applications.

Properties

CAS No. |

611185-74-1 |

|---|---|

Molecular Formula |

C19H22N2O2S2 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H22N2O2S2/c1-3-5-6-9-12-21-18(23)16(25-19(21)24)15-13-10-7-8-11-14(13)20(4-2)17(15)22/h7-8,10-11H,3-6,9,12H2,1-2H3/b16-15- |

InChI Key |

WEIHCIUUPHSBDT-NXVVXOECSA-N |

Isomeric SMILES |

CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC)/SC1=S |

Canonical SMILES |

CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC)SC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the reaction of isatin derivatives with thiazolidinone precursors. One common method is the Knoevenagel condensation reaction, where isatin reacts with a thiazolidinone derivative in the presence of a base catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one has several applications in scientific research:

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related analogs based on substituents and key properties:

Spectroscopic and Analytical Data

IR Spectra :

- Target compound (unreported in evidence): Expected C=O (1690–1710 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.

- Analog 3d (): Shows C=O at 1696 cm⁻¹ and NH at 3160 cm⁻¹, similar to other derivatives .

- Compound 2a (): NH stretch at 3160 cm⁻¹ and C=O at 1696 cm⁻¹, indicating conserved core functionality .

- NMR Data: Analog 3d (): Aromatic protons at 7.40–7.60 ppm; methyl groups at δ 2.84–3.61 ppm . Compound 2a (): Morpholino protons as triplets at δ 2.84 and 3.61 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.